4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with a difluoromethyl group and an isobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, while the isobutyl group can be added through alkylation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be used as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may allow it to interact with specific targets in the body, leading to therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its properties can be harnessed to create products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group, in particular, can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-(Difluoromethyl)-3-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness: 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its specific combination of the difluoromethyl group and the isobutyl substituent, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(difluoromethyl)-2-(2-methylpropyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-6(2)4-16-5-8-7(10(12)13)3-9(17)14-11(8)15-16/h3,5-6,10H,4H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKDGLWKJONDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C2C(=CC(=O)NC2=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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